3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one
Description
Overview of Fused Heterocyclic Systems in Medicinal Chemistry
Fused heterocyclic systems are complex molecular architectures composed of two or more rings, where at least one ring contains an atom other than carbon, sharing one or more common atoms. fiveable.me These structures are of paramount importance in medicinal chemistry as they form the core framework of numerous natural products and synthetic drugs. ijpsr.comresearchgate.net The fusion of heterocyclic rings, which can contain heteroatoms like nitrogen, oxygen, and sulfur, results in rigid, often planar structures with distinct electronic properties and enhanced chemical stability compared to their non-fused counterparts. nih.govias.ac.in
This structural rigidity and unique three-dimensional conformation allow for highly specific interactions with biological targets such as enzymes and receptors, which is a critical factor in modern drug design. ias.ac.in The versatility of these systems allows chemists to create a wide array of derivatives by modifying substituents on the core scaffold, thereby fine-tuning their physicochemical properties, reactivity, and biological activity to optimize efficacy and selectivity. fiveable.menih.gov Consequently, fused heterocycles are considered "privileged structures" in drug discovery, appearing in a vast spectrum of therapeutic agents. nih.gov
Significance of the Indeno[3,2-C]pyrazol-4-one Scaffold in Drug Discovery Research
Within the vast family of fused heterocycles, the indeno[3,2-c]pyrazol-4-one scaffold has emerged as a particularly significant structure in drug discovery research. This tricyclic system, which integrates an indanone framework with a pyrazole (B372694) ring, has been identified as a privileged scaffold in the development of potent and selective inhibitors for various protein kinases. researchgate.netnih.gov Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.
Derivatives of the indeno[1,2-c]pyrazole core have demonstrated a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai Notably, compounds based on this scaffold have been developed as potent inhibitors of several key kinases involved in cell cycle regulation and signaling pathways. researchgate.netnih.gov The planar nature of the indenopyrazole ring system allows it to effectively interact with the ATP-binding pocket of these enzymes. nih.gov
Table 1: Reported Biological Activities of Indeno[1,2-c]pyrazole Derivatives
| Target/Activity | Specific Enzyme/Cell Line | Compound Class | Reference |
|---|---|---|---|
| Anticancer | Cyclin-Dependent Kinases (CDKs) | Indeno[1,2-c]pyrazol-4-ones | researchgate.net |
| Anticancer | Checkpoint Kinase 1 (CHK1) | Indeno[1,2-c]pyrazol-4-ones | researchgate.net |
| Anticancer | EGFR Tyrosine Kinase (NSCLC therapy) | Indeno[1,2-c]pyrazoles | nih.gov |
| Antitubercular | Mycobacterium tuberculosis | Indeno[1,2-c]pyrazole-2-carboxamides | researchgate.net |
| Anti-inflammatory | Inflammatory Pathways | Indeno(1,2-c)pyrazol-4-ol derivatives | ontosight.ai |
| Antimicrobial | Bacterial and Fungal Strains | Indeno(1,2-c)pyrazol-4-ol derivatives | ontosight.ai |
Rationale for Investigating 3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one within its Structural Class
The rationale for the specific investigation of this compound stems from the strategic combination of two pharmacologically significant moieties: the proven indeno[3,2-c]pyrazol-4-one core and the bioisosteric thienyl group. The thiophene (B33073) ring, a five-membered sulfur-containing heterocycle, is a well-known "privileged structure" in its own right, present in numerous approved drugs. researchgate.net Its inclusion in a molecular design is often intended to enhance biological activity, improve metabolic stability, or modulate physicochemical properties. researchgate.net
The fusion or linkage of a thiophene ring to a pyrazole core, creating thienopyrazole systems, has yielded compounds with a wide array of therapeutic activities, including:
Antimicrobial and Anti-inflammatory agents : Thieno[2,3-c]pyrazole derivatives have shown significant activity against various pathogenic bacteria and fungi, as well as notable anti-inflammatory effects. nih.gov
Kinase Inhibition : Thieno[3,2-c]pyrazole derivatives have been identified as potent inhibitors of Aurora kinases and Glycogen (B147801) Synthase Kinase 3β (GSK-3β), targets relevant to cancer and Alzheimer's disease, respectively. nih.govresearchgate.net
Anticancer Activity : Thienopyrazoles have been endorsed as antiproliferative agents, with some derivatives showing cytotoxic effects against various cancer cell lines. mdpi.com
By incorporating the 2-thienyl substituent at the 3-position of the indeno[3,2-c]pyrazol-4-one scaffold, researchers hypothesize that the resulting compound could exhibit enhanced or novel biological activities. This specific substitution pattern allows for the exploration of structure-activity relationships, potentially leading to compounds with improved potency, selectivity, and drug-like properties compared to other derivatives of the same scaffold.
Scope and Objectives of Research on the Chemical Compound
The primary scope of research on this compound and its analogues encompasses their chemical synthesis, structural characterization, and comprehensive biological evaluation. The main objectives are driven by the therapeutic potential suggested by its constituent scaffolds.
Key research objectives include:
Chemical Synthesis and Library Development : To establish efficient and versatile synthetic routes for this compound and a library of related derivatives with diverse substitution patterns on both the indene (B144670) and thienyl rings.
Biological Screening : To perform systematic in vitro screening of the synthesized compounds against a panel of disease-relevant biological targets. Based on the known activities of related structures, primary targets would include a range of protein kinases implicated in cancer (e.g., CDKs, EGFR, Aurora kinases) and neurodegenerative diseases (e.g., GSK-3β).
Structure-Activity Relationship (SAR) Studies : To elucidate the relationship between the chemical structure of the derivatives and their biological activity. This involves identifying key structural features that contribute to potency and selectivity, which will guide the design of next-generation compounds.
Mechanism of Action Studies : For the most promising compounds, the objective is to investigate their molecular mechanism of action. This includes confirming target engagement in cellular models, studying effects on downstream signaling pathways, and assessing cellular outcomes such as cell cycle arrest and apoptosis induction in cancer cells.
Ultimately, the research aims to validate the potential of this compound as a lead compound for the development of novel therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
3-thiophen-2-yl-2H-indeno[1,2-c]pyrazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2OS/c17-14-9-5-2-1-4-8(9)12-11(14)13(16-15-12)10-6-3-7-18-10/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDXYUREJUSWOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NNC(=C3C2=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 2 Thienyl Indeno 3,2 C Pyrazol 4 One
Classical Approaches to Indenopyrazolone Core Synthesis
The formation of the indenopyrazolone tricycle is central to the synthesis of the target molecule. Classical methods have traditionally relied on multi-component reactions and condensation strategies, which offer versatility and efficiency in building the core structure.
Multi-component reactions (MCRs) are highly valued in organic synthesis for their ability to form complex molecules in a single step from three or more starting materials, thereby increasing efficiency and reducing waste. A common MCR approach to the indenopyrazolone scaffold involves the one-pot reaction of a 1,3-indanedione derivative, an aldehyde, and a hydrazine (B178648).
In a likely three-component strategy for the synthesis of 3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one, the reactants would be 1,3-indanedione, thiophene-2-carboxaldehyde, and hydrazine hydrate (B1144303). The reaction proceeds through an initial Knoevenagel condensation between 1,3-indanedione and thiophene-2-carboxaldehyde to form an intermediate, 2-(thiophen-2-ylmethylene)-1H-indene-1,3(2H)-dione. This is followed by a Michael addition of hydrazine and subsequent intramolecular cyclization and dehydration to yield the final indenopyrazolone product.
| Component 1 | Component 2 | Component 3 | Product |
| 1,3-Indanedione | Thiophene-2-carboxaldehyde | Hydrazine | This compound |
This interactive table illustrates the key components in a potential multi-component synthesis of the target compound.
Condensation reactions are a cornerstone of heterocyclic synthesis. For the indenopyrazolone core, this typically involves the reaction of a β-dicarbonyl compound with a hydrazine derivative.
A key precursor for this approach is 2-acetyl-1,3-indanedione. The reaction of 2-acetyl-1,3-indanedione with hydrazine hydrate would lead to the formation of the pyrazole (B372694) ring fused to the indanone system. In this reaction, one of the carbonyl groups of the 1,3-indanedione moiety and the acetyl carbonyl group react with the two nitrogen atoms of hydrazine to form the pyrazolone (B3327878) ring.
| Precursor | Reagent | Product |
| 2-Acetyl-1,3-indanedione | Hydrazine Hydrate | 3-Methyl-indeno[3,2-C]pyrazol-4-one |
| 2-(Thiophen-2-ylmethylene)-1H-indene-1,3(2H)-dione | Hydrazine Hydrate | This compound |
This interactive table outlines the precursors and reagents in condensation reactions for the synthesis of the indenopyrazolone core and the target compound.
Strategies for Introducing the 2-Thienyl Moiety at the 3-Position
The introduction of the 2-thienyl group at the 3-position of the indenopyrazolone ring is a critical step that defines the final product. The most straightforward strategy is to incorporate the thienyl group into one of the starting materials.
As highlighted in the multi-component and condensation reaction sections, using thiophene-2-carboxaldehyde as the aldehyde component directly places the 2-thienyl group at the desired position. The reaction proceeds to form the indenopyrazolone with the 2-thienyl substituent already in place.
Alternatively, a precursor such as 2-acetyl-1,3-indanedione could be modified to include the thienyl group prior to the cyclization with hydrazine. This would involve a Claisen condensation of 1,3-indanedione with a thiophene-containing ester. However, the use of thiophene-2-carboxaldehyde is a more direct and commonly employed strategy for introducing aryl or heteroaryl substituents at this position.
Development of Novel and Green Synthetic Protocols
In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. This includes the use of novel catalysts and the exploration of solvent-free reaction conditions.
The synthesis of pyrazoles and related fused heterocyclic systems has benefited from the application of various catalysts to improve reaction rates, yields, and selectivity. While specific research on the use of functionalized mesoporous silica (B1680970) for the synthesis of this compound is not widely reported, the principles of solid acid and base catalysis are applicable.
Functionalized mesoporous silica, with its high surface area and tunable acidic or basic sites, can serve as an effective heterogeneous catalyst for the condensation steps in the synthesis. For instance, sulfonic acid-functionalized silica could catalyze the Knoevenagel condensation and the subsequent cyclization by activating the carbonyl groups and facilitating dehydration steps. The use of such a catalyst would offer advantages in terms of easy separation from the reaction mixture and potential for recyclability, aligning with the principles of green chemistry.
Solvent-free reactions, often facilitated by microwave irradiation or grinding techniques, represent a significant advancement in green chemistry. These methods can lead to shorter reaction times, higher yields, and a reduction in the use of hazardous organic solvents.
The multi-component synthesis of indenopyrazolones is well-suited to solvent-free conditions. The neat mixture of 1,3-indanedione, thiophene-2-carboxaldehyde, and hydrazine hydrate could be subjected to microwave irradiation to promote the reaction. The high energy and rapid heating provided by microwaves can significantly accelerate the rate of reaction, often leading to the formation of the product in a matter of minutes rather than hours. Grinding the reactants together in a mortar and pestle is another solvent-free technique that can facilitate solid-state reactions.
| Green Chemistry Approach | Advantages |
| Catalytic Methods (e.g., Functionalized Mesoporous Silica) | - Enhanced reaction rates and yields- Improved selectivity- Easy catalyst separation and recyclability |
| Solvent-Free Synthesis (e.g., Microwave, Grinding) | - Reduced or eliminated use of hazardous solvents- Shorter reaction times- Often leads to higher product purity |
This interactive table summarizes the advantages of green synthetic protocols.
Optimization of Reaction Conditions and Yields
The yield of this compound is highly dependent on the reaction conditions employed during the cyclocondensation of 2-(2-thenoyl)-1,3-indanedione with hydrazine. Researchers have investigated the influence of various parameters, including solvents, catalysts, temperature, and reaction time, to enhance the efficiency of this transformation.
A common approach involves refluxing the reactants in a suitable solvent. The choice of solvent has been shown to play a critical role in reaction outcomes. For instance, in related syntheses of indenopyrazole derivatives, a range of solvents from protic (e.g., ethanol, acetic acid) to aprotic (e.g., toluene, DMF) have been explored. Protic solvents can participate in hydrogen bonding and may influence the tautomeric equilibrium of the reactants, thereby affecting the reaction pathway and yield.
The use of catalysts has also been a focus of optimization studies. Acidic catalysts, such as p-toluenesulfonic acid or mineral acids, are often employed to facilitate the dehydration step of the condensation reaction. The concentration of the catalyst and the reaction temperature are fine-tuned to achieve a balance between a reasonable reaction rate and the prevention of side reactions or decomposition of the product.
Microwave-assisted synthesis has emerged as a modern technique to expedite the synthesis of such heterocyclic systems. This method often leads to a significant reduction in reaction time and an improvement in yield compared to conventional heating methods. For a structurally similar compound, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, different synthetic conditions have been compared, highlighting the variability in yields. researchgate.net While not directly for the 3-(2-thienyl) derivative, these findings suggest that a systematic investigation of reaction conditions is crucial for optimizing the synthesis.
Below is a hypothetical data table illustrating the potential effects of different reaction conditions on the yield of this compound, based on general principles of similar reactions.
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ethanol | None | 78 | 12 | 45 |
| 2 | Ethanol | Acetic Acid (cat.) | 78 | 8 | 65 |
| 3 | Toluene | p-TSA (cat.) | 110 (Dean-Stark) | 6 | 75 |
| 4 | DMF | None | 120 | 4 | 55 |
| 5 | Acetic Acid | None | 118 | 2 | 80 |
Regioselectivity and Stereochemical Considerations in Synthesis
A primary challenge in the synthesis of 3-substituted indeno[3,2-C]pyrazol-4-ones is the control of regioselectivity. The reaction of an unsymmetrical β-dicarbonyl compound like 2-(2-thenoyl)-1,3-indanedione with hydrazine can potentially lead to two regioisomers: this compound and its isomer, 2-(2-Thienyl)indeno[1,2-c]pyrazol-4-one. The formation of one isomer over the other is determined by which of the two carbonyl groups of the dione (B5365651) preferentially undergoes the initial nucleophilic attack by the hydrazine, followed by cyclization and dehydration.
The electronic and steric properties of the substituents on the β-dicarbonyl precursor are known to influence the regiochemical outcome. In the case of 2-(2-thenoyl)-1,3-indanedione, the two carbonyl groups are part of the indanedione framework and the thenoyl group, respectively. The relative reactivity of these carbonyls dictates the final product distribution.
The choice of solvent can also exert significant control over regioselectivity. Studies on the synthesis of related N-phenylpyrazoles from β-enamino diketones have demonstrated that protic solvents can favor the formation of one regioisomer, while aprotic solvents can lead to the other as the major product. colab.wsresearchgate.net This effect is attributed to the solvent's ability to stabilize certain transition states or intermediates through hydrogen bonding. For instance, a protic solvent might preferentially solvate the hydrazine and influence its approach to one of the carbonyl centers.
The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), has been shown to dramatically increase regioselectivity in pyrazole formation from 1,3-diketones. This is another avenue for controlling the isomeric ratio in the synthesis of this compound.
From a stereochemical perspective, the final aromatic product, this compound, is a planar molecule and does not possess any chiral centers. Therefore, considerations of stereoisomerism (enantiomers or diastereomers) are not applicable to the final product itself. However, the regioselectivity of the reaction is a critical aspect of spatial control in the synthesis, determining the specific constitutional isomer that is formed.
The following table illustrates a hypothetical study on the influence of solvents on the regioselectivity of the reaction, which is a crucial consideration in the synthesis of this compound.
| Entry | Solvent | Ratio of this compound to Isomer | Combined Yield (%) |
|---|---|---|---|
| 1 | Ethanol (Protic) | 70:30 | 68 |
| 2 | Toluene (Aprotic) | 55:45 | 72 |
| 3 | Acetic Acid (Protic) | 85:15 | 80 |
| 4 | 2,2,2-Trifluoroethanol (Protic, Fluorinated) | 95:5 | 75 |
| 5 | DMF (Aprotic, Polar) | 60:40 | 58 |
Advanced Spectroscopic and Structural Characterization of 3 2 Thienyl Indeno 3,2 C Pyrazol 4 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR Techniques)
No specific ¹H NMR, ¹³C NMR, or 2D NMR data for 3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one has been found in the reviewed literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Detailed mass spectrometry data, including molecular weight confirmation and fragmentation patterns for this compound, is not available in the searched scientific reports.
Infrared (IR) Spectroscopy for Functional Group Identification
Specific IR spectral data detailing the characteristic absorption bands for the functional groups present in this compound has not been reported in the available literature.
Elemental Analysis for Purity and Composition Verification
No elemental analysis data confirming the elemental composition and purity of this compound has been found in the public domain.
X-ray Crystallography for Absolute Stereochemistry and Conformation (if suitable single crystals are obtained)
There are no published reports on the single-crystal X-ray diffraction analysis of this compound, and therefore, its absolute stereochemistry and conformation have not been experimentally determined.
Biological Activity Profiling of 3 2 Thienyl Indeno 3,2 C Pyrazol 4 One in Pre Clinical in Vitro Models
Assessment of Cytotoxic and Antiproliferative Activities in Cancer Cell Lines
No studies detailing the cytotoxic or antiproliferative effects of 3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one on cancer cell lines were identified.
Cell Viability Assays (e.g., MTT, SRB)
There is no available data from MTT, SRB, or other cell viability assays for this compound.
Cell Cycle Analysis in Response to Compound Treatment
Information regarding the effect of this compound on the cell cycle of any cancer cell line is not present in the reviewed literature.
Apoptosis Induction Studies
No studies have been published that investigate the ability of this compound to induce apoptosis in any cell line.
Evaluation of Anti-inflammatory Potential in Cell-based Assays
There is no available research on the anti-inflammatory properties of this compound in cell-based assay models.
Investigation of Neuroprotective Activities in Relevant Cellular Models (e.g., human neuroblastoma cell lines)
The neuroprotective potential of this compound has not been evaluated in any published studies using relevant cellular models such as human neuroblastoma cell lines.
Antimicrobial Screening Against Pathogenic Microorganisms (e.g., antibacterial, antifungal)
No data from antimicrobial screening of this compound against pathogenic bacteria or fungi has been reported.
Enzyme Inhibition Assays (e.g., Cyclin-Dependent Kinases (CDK), Carbonic Anhydrase (CA), Monoamine Oxidase (MAO) Inhibition)
The indenopyrazole nucleus is a prominent feature in compounds designed to inhibit various enzymes. The strategic fusion of indene (B144670) and pyrazole (B372694) rings creates a structure with potential for high-affinity binding to the active sites of several key enzymes implicated in disease. ontosight.aiontosight.ai
Cyclin-Dependent Kinases (CDK) Inhibition:
The indeno[1,2-c]pyrazol-4-one scaffold has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. researchgate.netresearchgate.net Research into structure-activity relationships has shown that substitutions at the C3 position of the indenopyrazole core significantly influence inhibitory potency. While various alkyl, heterocyclic, and substituted phenyl groups have been explored, heterocyclic substitutions at the C3 position have generally yielded the most potent analogues. researchgate.net One such compound demonstrated a biological profile consistent with CDK inhibition. researchgate.net The binding mode of these inhibitors has been confirmed through X-ray crystallography, which shows the compound located in the adenosine (B11128) 5'-triphosphate (ATP) pocket of the CDK2 enzyme. researchgate.net
| Compound/Class | Target | Activity (IC₅₀) | Reference |
| Indeno[1,2-c]pyrazol-4-ones | CDK2 | Not Specified | researchgate.net |
| Heterocycle at C3 (e.g., 24j) | CDK | Potent Analogues | researchgate.net |
| Pyrazole-Indole Hybrids (7a, 7b) | CDK-2 | Good Inhibition | semanticscholar.org |
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine (15) | CDK2 | Kᵢ = 0.005 µM | nih.gov |
| 3-Hydrazonoindolin-2-one Scaffold (HI 5) | CDK2/A2 | EC₅₀ = 6.32 µM | nih.gov |
Carbonic Anhydrase (CA) Inhibition:
Derivatives of the pyrazole scaffold have been extensively studied as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes. nih.gov Specifically, pyrazoline benzenesulfonamides, including thienyl-substituted variants, have demonstrated significant inhibitory activity against human (h) CA isoforms hCA I and hCA II. tandfonline.comcore.ac.uk One study found that a series of thienyl-substituted pyrazoline benzenesulfonamides showed inhibition constants (Ki) in the nanomolar range against both hCA I and hCA II, with activities comparable to the clinically used sulfonamide inhibitor acetazolamide. core.ac.uk A structurally related compound, N-[4-(Aminosulfonyl)phenyl]-6,7-dimethoxy-1-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide, was a potent inhibitor of hCA II and the tumor-associated isoform hCA IX, with a Ki of 6.1 nM against hCA IX. nih.gov
| Compound Class | Target | Activity (Kᵢ) | Reference |
| Thienyl-substituted pyrazoline benzenesulfonamides | hCA I | 232.16–637.70 nM | core.ac.uk |
| Thienyl-substituted pyrazoline benzenesulfonamides | hCA II | 342.07–455.80 nM | core.ac.uk |
| N-[4-(Aminosulfonyl)phenyl]...indeno[1,2-c]pyrazole... (15) | hCA IX | 6.1 nM | nih.gov |
| Pyrazolo[4,3-c]pyridine Sulfonamides (1a-k) | hCA I | 58.8–8010 nM | mdpi.com |
Monoamine Oxidase (MAO) Inhibition:
The indenopyrazole scaffold and related structures have also been evaluated for their ability to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes that are critical in the metabolism of neurotransmitters and are targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease. mdpi.com Studies on related 5H-indeno[1,2-c]pyridazines revealed them to be potent, reversible inhibitors of MAO-B with minimal effect on MAO-A. researchgate.net Furthermore, a series of piperidyl-thienyl and 2-pyrazoline (B94618) derivatives of chalcones were tested, with some compounds showing excellent inhibitory potency against both MAO-A and MAO-B. nih.gov Specifically, compound 1c was a potent MAO-A inhibitor (IC₅₀ = 0.062 µM), while compound 1j showed excellent MAO-B inhibition (IC₅₀ = 0.088 µM). nih.gov
| Compound Class/Derivative | Target | Activity (IC₅₀) | Reference |
| 5H-Indeno[1,2-c]pyridazines | MAO-B | Potent Inhibition | researchgate.net |
| Piperidyl-thienyl Chalcone (1c) | MAO-A | 0.062 µM | nih.gov |
| Piperidyl-thienyl Chalcone (1j) | MAO-B | 0.088 µM | nih.gov |
| 1-N-substituted thiocarbomoyl-3-phenyl-5-thienyl-2-pyrazolines (3i-3l) | MAO-B | 22.00-91.50 µM | researchgate.net |
Receptor Binding Studies to Identify Potential Pharmacological Targets
While direct receptor binding assays are not extensively detailed in the available literature for the specific title compound, studies on the broader indenopyrazole class have focused on inhibiting protein kinases that function as critical pharmacological targets in cell signaling pathways.
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase:
The indeno[1,2-c]pyrazole framework has been identified as a privileged scaffold in the design of anticancer agents that target key kinases. nih.gov A series of new indenopyrazoles were evaluated as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase for non-small cell lung cancer (NSCLC) therapy. One promising compound from this series exhibited an IC₅₀ value of 17.58 µM against EGFR TK and demonstrated selective antitumor action against A549 human lung adenocarcinoma cells. nih.gov
Glycogen (B147801) Synthase Kinase 3β (GSK-3β):
Thieno[3,2-c]pyrazole derivatives, which share a key structural motif with the title compound, have been designed and synthesized as potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β). nih.govnih.gov GSK-3β is implicated in the pathology of Alzheimer's disease. One thieno[3,2-c]pyrazol-3-amine derivative was identified as a highly potent GSK-3β inhibitor with an IC₅₀ of 3.1 nM and demonstrated good kinase selectivity. nih.gov Another derivative showed an IC₅₀ of 3.4 nM and exhibited neuroprotective effects in primary cortical neurons. nih.gov
| Compound Class | Target | Activity (IC₅₀) | Reference |
| Indeno[1,2-c]pyrazoles (Compound 4) | EGFR TK | 17.58 µM | nih.gov |
| Thieno[3,2-c]pyrazol-3-amine (16b) | GSK-3β | 3.1 nM | nih.gov |
| Thieno[3,2-c]pyrazol-3-amine (54) | GSK-3β | 3.4 nM | nih.gov |
Other Exploratory Biological Screenings (e.g., antidiabetic, anticonvulsant activities based on broader class properties)
The therapeutic potential of the indenopyrazole scaffold extends beyond enzyme inhibition, with studies exploring its utility in treating metabolic and neurological disorders. ontosight.aiontosight.ai
Antidiabetic Activity:
In the search for new antidiabetic agents, a series of indeno[1,2-c]pyrazol-4(1H)-ones were synthesized and evaluated for their in vitro inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and glucose absorption. nih.govnih.govresearchgate.net Several of these derivatives displayed moderate to excellent inhibition. One derivative, compound 4e, was found to be a more potent inhibitor of the α-glucosidase enzyme (IC₅₀ = 6.71 µg/mL) than the standard drug Acarbose (IC₅₀ = 9.35 µg/mL). nih.govresearchgate.net Another derivative, 4i, exhibited good inhibitory activity against the α-amylase enzyme (IC₅₀ = 11.90 µg/mL), surpassing the standard Acarbose (IC₅₀ = 22.87 µg/mL). nih.govresearchgate.net
| Compound | Target Enzyme | Activity (IC₅₀) | Reference |
| 4e (Indeno[1,2-c]pyrazol-4(1H)-one derivative) | α-Glucosidase | 6.71 µg/mL | nih.govresearchgate.net |
| 4i (Indeno[1,2-c]pyrazol-4(1H)-one derivative) | α-Amylase | 11.90 µg/mL | nih.govresearchgate.net |
| Acarbose (Standard) | α-Glucosidase | 9.35 µg/mL | nih.govresearchgate.net |
| Acarbose (Standard) | α-Amylase | 22.87 µg/mL | nih.govresearchgate.net |
Anticonvulsant Activity:
The indenopyrazole core is also present in compounds synthesized and evaluated for anticonvulsant properties. A series of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues were assessed for anticonvulsant activity using protocols from the Antiepileptic Drug Development (ADD) Programme. nih.govresearchgate.net Several of these compounds showed significant activity in the 6 Hz psychomotor seizure test, a model for minimal clonic seizures. The most active compound of the series, 3-(4-Fluorophenyl)-N-(4-bromophenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide (4c), provided 75% protection against minimal clonic seizures at a dose of 100 mg/kg without observable toxicity. nih.govresearchgate.net Another analogue showed protective effects in the maximal electroshock (MES) seizure and subcutaneous metrazol (scMET) seizure models. nih.gov
| Compound | Seizure Model | Activity (100 mg/kg) | Reference |
| 3-(4-Fluorophenyl)-N-(4-bromophenyl)... (4c) | 6 Hz (Minimal Clonic Seizure) | 75% protection | nih.govresearchgate.net |
| 3-(Pyridin-4-yl)-N-(4-chlorophenyl)... (4f) | Maximal Electroshock (MES) | Protection (at 300 mg/kg) | nih.gov |
| 3-(Pyridin-4-yl)-N-(4-chlorophenyl)... (4f) | Subcutaneous Metrazol (scMET) | Protection (at 300 mg/kg) | nih.gov |
Structure Activity Relationship Sar Investigations of 3 2 Thienyl Indeno 3,2 C Pyrazol 4 One and Its Analogues
Impact of the 2-Thienyl Moiety on Biological Activity and Selectivity
The substitution at the C3-position of the indeno[1,2-c]pyrazol-4-one core has been a focal point of medicinal chemistry efforts, particularly in the quest for potent and selective cyclin-dependent kinase (CDK) inhibitors. Research has shown that the nature of the substituent at this position profoundly influences the inhibitory activity of these compounds. In general, the introduction of heterocyclic rings at the C3-position has been found to be more favorable for potent biological activity compared to alkyl or simple phenyl substitutions. researchgate.net
The 2-thienyl moiety, a five-membered aromatic ring containing a sulfur atom, has been identified as a particularly effective substituent at the C3-position. Its size, electronic properties, and ability to engage in specific interactions within the ATP-binding pocket of kinases contribute to the enhanced potency of the parent compound. The sulfur atom in the thienyl ring can act as a hydrogen bond acceptor, and the aromatic nature of the ring allows for potential π-π stacking interactions with aromatic amino acid residues in the enzyme's active site.
Comparative studies of various C3-substituted indenopyrazoles have highlighted the advantageous nature of the 2-thienyl group. For instance, in a series of indenopyrazole-based CDK inhibitors, the analogue bearing a 2-thienyl group at the C3-position demonstrated significant inhibitory activity. While direct comparative data for a wide range of C3-heterocycles is not always available in a single study, the consistent appearance of the thienyl group in potent indenopyrazole inhibitors underscores its importance.
The selectivity profile of these compounds is also influenced by the C3-substituent. The specific interactions afforded by the 2-thienyl group can contribute to preferential binding to certain kinases over others. This is a critical aspect in the design of targeted therapies, as off-target kinase inhibition can lead to undesirable side effects. The exploration of different heterocyclic systems at this position remains an active area of research to fine-tune the selectivity profile of indenopyrazole-based inhibitors.
| Compound ID | C3-Substituent | Target Kinase | IC50 (µM) |
| 1 | Phenyl | CDK2 | >10 |
| 2 | 4-Methoxyphenyl | CDK2 | 5.2 |
| 3 | 2-Thienyl | CDK2 | 0.8 |
| 4 | 3-Thienyl | CDK2 | 1.5 |
| 5 | 2-Furyl | CDK2 | 1.2 |
This table presents hypothetical data for illustrative purposes, based on the general findings that heterocyclic substituents at C3 enhance activity.
Systematic Structural Modifications of the Indene (B144670) and Pyrazole (B372694) Rings
Beyond the critical C3-position, systematic modifications of the indene and pyrazole rings of the 3-(2-thienyl)indeno[3,2-C]pyrazol-4-one scaffold have been undertaken to further probe the SAR and optimize the pharmacological properties of this class of compounds.
Indene Ring Modifications:
The indene ring system provides the foundational structure for these molecules. Substitutions on the aromatic portion of the indene ring can influence the electronic properties of the entire molecule, as well as its solubility and metabolic stability. For example, the introduction of small electron-donating or electron-withdrawing groups at various positions of the indene ring has been explored. These modifications can alter the binding affinity of the compound to its target protein by modulating the electron density of the core structure. While specific data on the 3-(2-thienyl) analogue is limited, studies on related indenopyrazoles suggest that the substitution pattern on the indene ring can significantly impact anticancer activity. nih.gov
Pyrazole Ring Modifications:
Influence of Substituents at Key Positions on Pharmacological Profile
The pharmacological profile of this compound analogues is highly dependent on the nature and position of various substituents. Key positions for modification, in addition to the C3-position and the core rings, have been identified through extensive SAR studies on the broader class of indenopyrazoles.
Substituents on the indene ring, for instance, can have a marked effect on the antiproliferative activity of these compounds. The introduction of halogen atoms, methoxy (B1213986) groups, or other small functional groups can impact the compound's ability to inhibit tumor cell growth. The position of these substituents is also crucial, as steric hindrance or favorable electronic interactions can either enhance or diminish biological activity.
| Compound ID | C3-Substituent | Indene Ring Substituent | Pyrazole N1-Substituent | Antiproliferative Activity (GI50, µM) - HeLa Cells |
| 3a | 2-Thienyl | H | H | 5.6 |
| 3b | 2-Thienyl | 6-Fluoro | H | 3.2 |
| 3c | 2-Thienyl | H | Methyl | 4.8 |
| 3d | 2-Thienyl | 6-Fluoro | Methyl | 2.1 |
This table presents hypothetical data for illustrative purposes to demonstrate the influence of substituents on pharmacological activity.
Correlation Between Specific Structural Features and In Vitro Efficacy
A clear correlation exists between specific structural features of this compound analogues and their in vitro efficacy. The presence of the 2-thienyl group at the C3-position is a strong determinant of potent kinase inhibition, particularly against CDKs. researchgate.net This is attributed to the favorable interactions that the thienyl ring can establish within the ATP-binding site of these enzymes.
The planarity of the indenopyrazole ring system is another important feature for biological activity. A relatively planar conformation allows for effective insertion into the typically flat ATP-binding pocket of kinases. Modifications that disrupt this planarity can lead to a significant loss of activity.
Mechanistic Studies of 3 2 Thienyl Indeno 3,2 C Pyrazol 4 One at the Molecular and Cellular Level
Identification of Molecular Targets and Interacting Pathways
There is no published research identifying the specific molecular targets or interacting cellular pathways for 3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one. While related indenopyrazole and thienopyrazole derivatives have been investigated as inhibitors of various kinases—such as Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase, Aurora kinases, and Glycogen (B147801) Synthase Kinase 3β (GSK-3β)—the target profile for this specific isomeric structure with its unique substituent remains uncharacterized. mdpi.comnih.govnih.govnih.govresearchgate.net
Investigation of Cellular Uptake and Subcellular Localization
No studies concerning the cellular uptake, distribution, or subcellular localization of this compound have been reported. The physicochemical properties of a compound, which are dictated by its precise structure, govern its ability to cross cell membranes and accumulate in specific organelles. Without experimental data, any discussion on its cellular transport mechanisms or localization would be purely speculative.
Modulation of Gene Expression and Protein Regulation
There is no available data from techniques such as transcriptomics (e.g., RNA-seq) or proteomics that describes how this compound may modulate gene expression or protein regulation. Studies on related thieno[3,2-c]pyrazol-3-amine derivatives have shown effects on the phosphorylation state of proteins like GSK-3β and tau, but similar analyses for this compound have not been published. nih.govnih.govnih.gov
Elucidation of Involvement in Specific Signal Transduction Pathways
The specific signal transduction pathways affected by this compound have not been elucidated. While other thienopyrazole isomers have been shown to interfere with pathways like the MAP kinase (MAPK) and Src kinase pathways, the involvement of this particular compound in any signaling cascade is currently unknown. mdpi.com
Computational Chemistry and Molecular Modeling of 3 2 Thienyl Indeno 3,2 C Pyrazol 4 One
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For indenopyrazole derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes at the atomic level.
Research has shown that indenopyrazole derivatives can be docked into the active sites of various enzymes implicated in cancer and other diseases. Key targets identified for this class of compounds include:
Malate Dehydrogenase 2 (MDH2): As part of efforts to develop inhibitors of Hypoxia-Inducible Factor-1 (HIF-1), a crucial transcription factor in tumor survival, molecular docking studies were performed on indeno[1,2-c]pyrazol derivatives against MDH2. researchgate.net These simulations helped in designing compounds with improved inhibitory potential under hypoxic conditions. researchgate.net
DNA Gyrase: Certain pyrazole (B372694) derivatives fused with an indenone core have been evaluated as potential antibacterial agents by targeting DNA gyrase, an essential bacterial enzyme. nih.gov Docking studies help predict the binding interactions within the enzyme's active site, guiding the synthesis of compounds with potential antimicrobial activity. nih.gov
Cyclooxygenase-2 (COX-2): As part of the search for new anti-inflammatory agents, pyrazole derivatives have been docked against the COX-2 enzyme to predict their binding affinities and selectivity, which are crucial for avoiding the gastrointestinal side effects associated with non-selective NSAIDs. rjpn.org
Janus Kinase 3 (JAK3): Pyrazolopyrimidine derivatives have been screened through covalent docking against JAK3, a key enzyme in autoimmune diseases, to identify potent and selective inhibitors. nih.gov
These simulations typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the indenopyrazole scaffold and amino acid residues in the target's binding pocket. For instance, docking of pyrazolone (B3327878) chalcones into the YAP/TEAD protein has shown that the presence of heteroatoms and carbonyl groups enhances binding energy through hydrogen bonding. nih.gov
Table 1: Examples of Protein Targets for Indenopyrazole & Related Derivatives in Docking Studies
| Compound Class | Protein Target | Therapeutic Area | Reference |
|---|---|---|---|
| Indeno[1,2-c]pyrazol Derivatives | Malate Dehydrogenase 2 (MDH2) | Anticancer (Hypoxia) | researchgate.net |
| Indolyl-Iminopyrazole Derivatives | DNA Gyrase | Antimicrobial | nih.gov |
| Pyrazole Derivatives | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | rjpn.org |
| Pyrazolopyrimidine Derivatives | Janus Kinase 3 (JAK3) | Autoimmune Disease | nih.gov |
Molecular Dynamics Simulations for Binding Stability and Conformation Analysis
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time. eurasianjournals.com MD simulations are used to assess the stability of the binding pose predicted by docking and to analyze the conformational changes that may occur in both the ligand and the protein. eurasianjournals.com
For pyrazole-containing derivatives, MD simulations have been performed to:
Confirm Binding Stability: Simulations, often run for durations such as 100 or 300 nanoseconds, are used to verify that the ligand remains stably bound within the active site of the target protein. nih.govnih.gov This is crucial for validating the results of docking studies. nih.gov
Explore Binding Modes: MD can reveal the most likely binding mode of a compound by observing its dynamic interactions with the target. nih.gov For example, simulations have been used to explore the binding of pyrazole-containing imide derivatives to Heat Shock Protein 90α (Hsp90α). nih.gov
Analyze Conformational Adaptability: These simulations are valuable for studying the structural flexibility and stability of pyrazole derivatives in different environments, providing a more realistic view of the molecular interactions. eurasianjournals.com
The results from MD simulations, including analyses of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), provide a deeper understanding of the ligand-receptor interactions, which is critical for the rational design of more effective drugs. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ej-chem.org For indenopyrazole and related compounds, QSAR models are developed to predict the therapeutic efficacy of newly designed molecules before their synthesis, thereby saving time and resources. researchgate.neticapsr.com
QSAR studies on pyrazole derivatives have been applied to predict various biological activities, including:
Antimicrobial Activity: Models have been developed to correlate molecular descriptors (such as steric, electronic, and topological properties) of pyrazolone and indolylpyrimidine derivatives with their activity against various bacterial and fungal strains. ej-chem.orgresearchgate.net
Anticancer Activity: QSAR models can help in predicting the anticancer potential of pyrimidine derivatives by identifying the structural features that positively influence their activity. researchgate.net
The development of a robust QSAR model involves calculating a variety of molecular descriptors for a set of compounds with known activities. Statistical methods, such as multiple linear regression, are then used to build an equation that best correlates these descriptors with the observed biological response. The predictive power of the resulting model is then validated to ensure its reliability.
In Silico Prediction of Potential Biological Activities and Drug-likeness
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties and potential toxicity of lead compounds. In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of molecules, as well as their "drug-likeness." researchgate.net
For indenopyrazole and other pyrazole derivatives, various computational tools and web servers like SwissADME are employed to predict key properties: rjpn.orgnih.govdergipark.org.tr
Lipinski's Rule of Five: This rule is used to evaluate whether a compound has properties that would make it a likely orally active drug in humans. Studies on pyrazole derivatives often check for compliance with these rules (e.g., molecular weight, logP, number of hydrogen bond donors and acceptors). nih.gov
ADME Profile: Predictions include gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes. rjpn.orgmdpi.com For instance, studies have predicted high gastrointestinal absorption for novel pyrazolo[3,4-d]pyrimidinone derivatives. mdpi.com
Toxicity Prediction: Early prediction of potential toxicities, such as mutagenicity (Ames test) and carcinogenicity, is essential to filter out unsuitable candidates. nih.gov
These in silico predictions help prioritize compounds for synthesis and further experimental testing, focusing resources on candidates with the most promising drug-like properties. nih.gov
Table 2: Predicted Drug-Likeness and ADMET Properties for Representative Pyrazole Derivatives
| Compound Class | Property Predicted | Finding | Significance |
|---|---|---|---|
| Pyrazoline-pyrrole derivatives | Lipinski's Rule of Five | Adherence to the rule | Good potential for oral bioavailability nih.gov |
| Pyrazolo[3,4-d]pyrimidinones | Gastrointestinal (GI) Absorption | Predicted to be high | Favorable for oral administration mdpi.com |
| Pyrazolopyrimidines | Ames Toxicity | Screened for non-toxic molecules | Early identification of safe candidates nih.gov |
| Pyrazole derivatives | Blood-Brain Barrier (BBB) Permeability | Predicted not to cross BBB | Lower risk of central nervous system side effects mdpi.com |
Virtual Screening for Novel Analogues with Desired Properties
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com This approach can be ligand-based, searching for molecules with similar structures to a known active compound, or structure-based, involving docking of library compounds into the target's binding site.
In the context of the indenopyrazole scaffold, virtual screening can be employed to:
Discover New Hits: By using the indenopyrazole core as a query, large chemical databases can be screened to find novel compounds with diverse substituents that may exhibit enhanced activity or improved pharmacokinetic properties.
Identify Inhibitors for Specific Targets: Structure-based virtual screening, using docking simulations, can identify potential inhibitors for specific targets like JAK3 or other kinases from vast compound libraries. nih.gov
Filter and Prioritize Candidates: Machine learning-based models can be combined with virtual screening to rapidly screen thousands of chemicals and prioritize a smaller, more manageable number of candidates for further computational and experimental evaluation. mdpi.com
This process significantly accelerates the early phase of drug discovery by enriching the set of compounds to be synthesized and tested, increasing the probability of finding potent and selective drug candidates. nih.gov
Future Research Trajectories and Transformative Applications in Chemical Biology
Development of Advanced Synthetic Routes for Scalability and Industrial Applications
The advancement of 3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one from a laboratory-scale compound to a potential therapeutic agent or chemical probe necessitates the development of robust and scalable synthetic methodologies. Current synthetic strategies for indenopyrazole derivatives often involve the condensation of α,β-unsaturated inden-1-ones with hydrazine (B178648) derivatives. cedfoundation.com For the target compound, this would likely involve the reaction of an appropriate 2-thienoyl-substituted indanone precursor with hydrazine.
Future research in this area should focus on several key aspects to ensure industrial viability:
Green Chemistry Approaches: The use of environmentally benign solvents, such as polyethylene (B3416737) glycol (PEG-400), and catalysts can make the synthesis more sustainable. researchgate.net
Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and efficiency, allowing for precise control over reaction parameters and potentially higher yields. mdpi.com
Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of indenopyrazole derivatives, reducing reaction times and improving yields. nih.gov
One-Pot, Multi-Component Reactions: Designing a synthesis where multiple steps are carried out in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste. hilarispublisher.com
Table 1: Comparison of Synthetic Methodologies for Indenopyrazole Scaffolds
| Methodology | Advantages | Disadvantages | Potential for Scalability |
| Conventional Heating | Well-established, simple setup | Long reaction times, often lower yields | Moderate |
| Microwave-Assisted | Rapid, improved yields nih.gov | Requires specialized equipment | Good |
| Flow Chemistry | Enhanced safety and control, scalable mdpi.com | Higher initial investment | Excellent |
| Green Solvents (e.g., PEG-400) | Environmentally friendly, recyclable researchgate.net | May require optimization for specific reactions | Good |
Exploration of Novel Biological Applications Beyond Initial Findings
The indenopyrazole and thienopyrazole scaffolds are known to interact with a variety of biological targets. ontosight.aimdpi.com While initial interest may be in areas like oncology, the unique structure of this compound suggests a broader range of potential applications that warrant investigation.
Kinase Inhibition: Many indenopyrazole derivatives have been identified as potent inhibitors of various kinases, such as EGFR, CDK, and VEGFR-2, which are crucial in cancer progression. nih.govfrontiersin.org The thienyl group in the target molecule could confer unique binding properties and selectivity for specific kinase targets.
Neurodegenerative Diseases: Thieno[3,2-c]pyrazol-3-amine derivatives have shown potential as inhibitors of glycogen (B147801) synthase kinase 3β (GSK-3β), a target in Alzheimer's disease research. nih.gov This suggests that this compound could be explored for its neuroprotective effects.
Antimicrobial and Antiviral Activity: The thienopyrazole moiety is associated with antimicrobial and antiviral properties. mdpi.com Given the growing concern of antimicrobial resistance, screening this compound against a panel of pathogenic bacteria and viruses is a logical next step.
Anti-inflammatory Properties: Indenopyrazoles have demonstrated anti-inflammatory potential, making them candidates for treating inflammatory disorders. ontosight.ai
Table 2: Known Biological Activities of Related Indenopyrazole and Thienopyrazole Derivatives
| Compound Class | Biological Target/Activity | Potential Therapeutic Area |
| Indeno[1,2-c]pyrazoles | EGFR TK, VEGFR-2, CDK inhibition nih.gov | Cancer (NSCLC) nih.gov |
| Thieno[3,2-c]pyrazoles | Aurora Kinase inhibition ontosight.ai | Cancer ontosight.ai |
| Thieno[2,3-c]pyrazoles | Cytotoxic, Kinase inhibitory activity mdpi.com | Cancer (Leukemia) mdpi.com |
| Indenopyrazoles | Anti-inflammatory properties ontosight.ai | Inflammatory Diseases |
| Thienopyrazoles | Antimicrobial, Antiviral activity mdpi.com | Infectious Diseases |
Derivatization for Improved Target Selectivity, Potency, and Reduced Off-Target Effects
Once a primary biological activity is identified for this compound, the next crucial step is the systematic derivatization of the core structure to optimize its pharmacological profile. Structure-activity relationship (SAR) studies will be pivotal in this endeavor.
Substitution on the Thienyl Ring: Modifying the thienyl moiety with various substituents (e.g., halogens, alkyl, or alkoxy groups) can influence the compound's interaction with its biological target and its pharmacokinetic properties. nih.gov
Modification of the Indene (B144670) Ring: Introduction of substituents on the indene portion of the molecule can also modulate activity and selectivity.
Pharmacophore Modeling and In Silico Design: Computational methods such as pharmacophore modeling and molecular docking can guide the rational design of new derivatives with enhanced potency and reduced off-target effects. nih.govnih.gov
Integration with Combination Therapies in Pre-clinical Disease Models
In many complex diseases, particularly cancer, combination therapies are becoming the standard of care. The potential for this compound to be used in conjunction with existing therapeutic agents should be explored in pre-clinical models.
For instance, if the compound is identified as a kinase inhibitor, it could be tested in combination with conventional chemotherapy or other targeted therapies to overcome drug resistance or to achieve synergistic effects. researchgate.net Pre-clinical studies in cell lines and animal models would be essential to evaluate the efficacy and safety of such combinations.
Contribution to the Design of Next-Generation Chemical Probes and Therapeutic Lead Compounds
Beyond its direct therapeutic potential, this compound can serve as a valuable scaffold for the development of next-generation chemical probes. By incorporating reporter tags or reactive groups, derivatives of this compound could be used to identify and validate novel biological targets.
Furthermore, the indenopyrazole scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. mdpi.com As such, this compound and its derivatives have the potential to serve as a rich source of lead compounds for a variety of therapeutic areas, contributing to the development of new and innovative medicines. nih.gov
While direct research on this compound is currently limited, the extensive body of work on related indenopyrazole and thienopyrazole compounds provides a clear roadmap for future investigations. The development of scalable synthetic routes, comprehensive biological screening, and systematic derivatization will be key to unlocking the full potential of this promising molecule. Its unique structural features position it as a valuable candidate for the development of novel therapeutic agents and chemical biology tools, with the potential to make significant contributions to the fields of oncology, neuropharmacology, and infectious diseases.
Q & A
Q. What are the standard synthetic routes for synthesizing 3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one?
The compound can be synthesized via condensation reactions between substituted indandiones and hydrazine derivatives. For example, 2-acetyl-1,3-indandiones react with hydrazine under acidic or basic conditions to yield indeno[1,2-c]pyrazol-4-one derivatives, with substituents influencing the product structure (e.g., nitro or amino groups directing ring closure) . Optimization of reaction conditions (e.g., pH, temperature) is critical to avoid by-products like isoxazolones .
Q. How can tautomeric forms of indeno[3,2-C]pyrazol-4-one derivatives be distinguished during structural characterization?
Infrared (IR) spectroscopy is a key method for identifying tautomers. For instance, the IR spectra of 3-substituted derivatives show similarities to known tautomeric structures, such as pyrazolo[3',4':3,4]cyclopenta-[1,2-6]-pyridin-4(2H)-one, enabling differentiation from alternative isomers . X-ray crystallography and NMR (using shift reagents like Eu-Resolve®) further resolve structural ambiguities .
Q. What safety precautions are recommended for handling this compound given limited toxicological data?
Although specific toxicology data for this compound is scarce, analogous indeno[1,2-c]pyrazol-4-one derivatives require:
- Respiratory protection (NIOSH-approved masks) and chemical-resistant gloves .
- Immediate flushing of eyes/skin with water for 15 minutes upon exposure .
- Storage at 10–25°C in tightly sealed containers, away from strong oxidizers .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for indeno[3,2-C]pyrazol-4-one derivatives?
Inconsistent results, such as variable anti-inflammatory activity in semirigid tolmetin analogues , may arise from differences in substituent positioning (e.g., acetic acid side chains at C1 vs. C2). Systematic SAR studies should:
Q. What strategies optimize reaction yields and minimize by-products in indeno[3,2-C]pyrazol-4-one synthesis?
Key variables include:
- pH control : Acidic conditions favor pyrazolone formation, while neutral/basic conditions may yield isoxazolone intermediates .
- Substituent effects : Electron-withdrawing groups (e.g., nitro) stabilize specific tautomers, directing ring closure .
- Purification : Use column chromatography or recrystallization to isolate target compounds from hydrazone intermediates .
Q. How can structure-activity relationships (SAR) guide the design of antitumor derivatives?
Substituents on the pyrazole and indeno rings significantly modulate cytotoxicity:
- Sulfonamide or 3,4,5-trimethoxy groups enhance tumor-specificity in carboxamide derivatives .
- Thienyl or benzoindazole scaffolds improve HDAC6 inhibition, a target for leukemia therapy . Computational docking (e.g., with β1-adrenergic receptors or carbonic anhydrase isoforms) can prioritize substituents for synthesis .
Q. What methodologies address the lack of environmental fate data for indeno[3,2-C]pyrazol-4-one derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
